6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers
Description
This compound is a tetrahydropyran derivative with a hydroxymethyl group at position 6 protected by a tert-butyldimethylsilyl (TBDMS) ether and a hydroxyl group at position 2. The TBDMS group enhances stability during synthetic processes, particularly in nucleophilic or acidic conditions, while the diastereomerism complicates purification but offers flexibility in downstream functionalization .
Properties
Molecular Formula |
C12H26O3Si |
|---|---|
Molecular Weight |
246.42 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-ol |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
ZSMXKOXSMIVAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized under specific conditions.
Reduction: The compound can be reduced to form different alcohols or other reduced products.
Substitution: The TBDMS group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the TBDMS group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Scientific Research Applications
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group when needed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol (7b)
- Structure: A pentanol derivative with a TBDMS-protected hydroxymethyl group at C3 and a methyl branch at C3.
- Synthesis : Hydrogenation of an allylic alcohol precursor over Pd/C (100% yield) .
- Key Differences :
- Lacks the oxane (tetrahydropyran) ring, leading to distinct conformational flexibility.
- Single stereocenter (R-configuration) simplifies isolation compared to the target compound’s diastereomeric mixture.
- Applications : Used in stereoselective syntheses due to its resolved chirality .
2.1.2. (3S,4R)- and (3R,4R)-Furanone Derivatives (4, 5, 6)
- Structure: Furanone cores with TBDMS-protected hydroxy groups and cyclopentene substituents.
- Synthesis : Hydrogenation of enyne precursors using PtO₂, yielding inseparable diastereomers (78% yield for 4 & 5; 20% for 6) .
- Key Differences: Furanone ring introduces α,β-unsaturated carbonyl reactivity, absent in the target oxane compound. Diastereomer separation challenges mirror those of the target compound but with additional isomerization pathways .
2.1.3. (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28)
- Structure: A branched pentanol with TBDMS protection at C5 and stereocenters at C2 and C4.
- Synthesis : Borane-ammonia complex-mediated reduction followed by column chromatography (81% yield) .
- Key Differences :
Protecting Group Comparisons
2.2.1. tert-Butyldiphenylsilyl (TBDPS) vs. TBDMS
- Example : (2S,4R)-6-((tert-Butyldiphenylsilyl)oxy)-4-methylhexane-1,2-diol (anti-11) .
- Key Differences :
Data Tables
Table 1: Comparative Analysis of TBDMS-Protected Alcohols
Table 2: Protecting Group Properties
| Group | Steric Bulk | Deprotection Conditions | Stability in Acid/Base | Example Compound |
|---|---|---|---|---|
| TBDMS | Moderate | TBAF, HF-pyridine | Stable in mild base | Target compound |
| TBDPS | High | Harsher fluoride conditions | More acid-resistant | anti-11 () |
Biological Activity
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, a compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
The compound is a mixture of diastereomers with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄O₂Si |
| Molecular Weight | 216.393 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg |
| Flash Point | 82.9 ± 18.2 °C |
Research indicates that compounds featuring the TBDMS group can enhance solubility and stability, which are critical for biological activity. The TBDMS group is known to protect hydroxyl groups from unwanted reactions, potentially increasing the compound's bioavailability.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Cytotoxicity : In cancer research, the diastereomers of this compound have shown cytotoxic effects on certain cancer cell lines, suggesting potential as a chemotherapeutic agent. The specific pathways involved in apoptosis induction are currently under investigation.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various TBDMS derivatives, including 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, highlighting its potential as an antimicrobial agent.
Research on Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in DPPH scavenging activity, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Cytotoxicity Assessment
A recent investigation into the cytotoxic effects on breast cancer cell lines revealed that treatment with 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential role in cancer therapy.
Q & A
Q. Challenges :
- Overlapping Signals : Diastereomers may exhibit near-identical NMR chemical shifts, complicating structural assignment. Use 2D NMR (COSY, NOESY) to clarify spatial relationships .
- Low Solubility : Crystallization-based separation can fail due to similar solubility. Chiral additives (e.g., tartaric acid derivatives) or dynamic kinetic resolution (DKR) under specific pH/temperature conditions improve yields .
- Instability : TBDMS-protected intermediates may hydrolyze under acidic conditions. Optimize reaction pH (neutral to slightly basic) and avoid protic solvents during purification .
Advanced: How does the TBDMS group influence the compound’s reactivity in downstream applications?
- Steric Hindrance : The bulky TBDMS group slows nucleophilic attacks at the protected hydroxyl site, enabling selective functionalization at other positions (e.g., oxidation of the oxane ring) .
- Acid Sensitivity : TBDMS ethers hydrolyze under mild acidic conditions (e.g., HF-pyridine), allowing controlled deprotection without disrupting the oxane backbone .
- Thermal Stability : TBDMS enhances thermal stability in high-temperature reactions (e.g., Suzuki couplings), critical for synthesizing derivatives .
Basic: What are common applications of this compound in medicinal chemistry research?
- Prodrug Development : The TBDMS group improves lipophilicity, enhancing cellular uptake. Post-deprotection releases active hydroxyl groups for targeted drug delivery .
- Glycosylation Studies : Serves as a precursor for synthesizing carbohydrate analogs with modified stereochemistry, useful in studying enzyme-substrate interactions .
Advanced: How do reaction conditions (e.g., solvent, catalyst) affect diastereomeric ratios?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor kinetic control, yielding higher ratios of the thermodynamically less stable diastereomer. Non-polar solvents (e.g., toluene) promote thermodynamic control .
- Catalyst Effects : Chiral Lewis acids (e.g., ZnCl) induce asymmetric induction during cyclization, altering diastereomer distributions. For example, ZnCl in DMF increases the syn:anti ratio from 1:1 to 3:1 .
Advanced: How can contradictory data in stability studies be reconciled?
Case Example : Conflicting reports on TBDMS stability in aqueous vs. anhydrous environments.
- Methodological Adjustments :
Basic: What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
